![molecular formula C14H20N2O4S B5207954 N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5207954.png)
N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide, also known as CSPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CSPB is a white crystalline powder that is soluble in organic solvents and is known for its unique properties that make it suitable for a wide range of applications.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors in the body. Specifically, N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to inhibit the activity of certain receptors in the central nervous system, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects:
N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to have a variety of biochemical and physiological effects on the body. In addition to its analgesic and anti-inflammatory effects, N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to reduce fever, lower blood pressure, and inhibit platelet aggregation. It has also been shown to have a significant effect on the central nervous system, including increasing the release of dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide in lab experiments is its potency and specificity. N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to exhibit potent effects on a variety of biological systems, making it a valuable tool for investigating the mechanisms of various diseases and disorders. Additionally, N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide is relatively easy to synthesize and is readily available for use in lab experiments.
However, one limitation of using N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide in lab experiments is its potential toxicity. While N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to be relatively safe in animal studies, its long-term effects on human health are not fully understood. Additionally, N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide may interact with other drugs and compounds, potentially leading to adverse effects.
Zukünftige Richtungen
There are many potential future directions for the study of N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide. One area of research that shows promise is the development of new pain medications based on the structure of N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide. Additionally, further investigation into the potential use of N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide in the treatment of neurological disorders and cancer is warranted.
Another area of research that could be explored is the development of new synthetic methods for the production of N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide, potentially leading to more efficient and cost-effective production of the compound. Finally, further studies are needed to fully understand the mechanism of action of N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide and its potential interactions with other drugs and compounds.
Synthesemethoden
N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-nitrobenzoyl chloride with cyclopentylamine, followed by reduction of the nitro group to an amine group. Another method involves the reaction of 2-methoxy-5-nitrobenzoic acid with cyclopentylamine, followed by conversion of the nitro group to an amine group.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications.
In neuroscience, N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to have a significant effect on the central nervous system, particularly on the dopamine and serotonin systems. This has led to its investigation as a potential treatment for various neurological disorders, including Parkinson's disease and depression.
In cancer research, N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-methoxy-5-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15-21(18,19)11-7-8-13(20-2)12(9-11)14(17)16-10-5-3-4-6-10/h7-10,15H,3-6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYSONOVWVAABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-methoxy-5-(methylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide](/img/structure/B5207877.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207884.png)

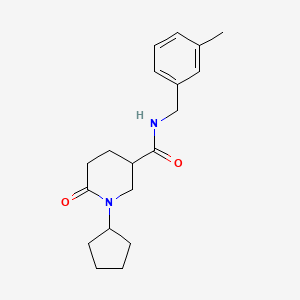
![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
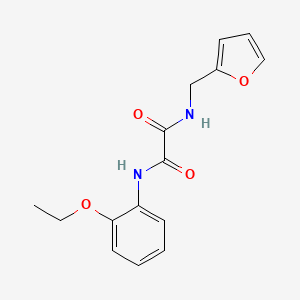
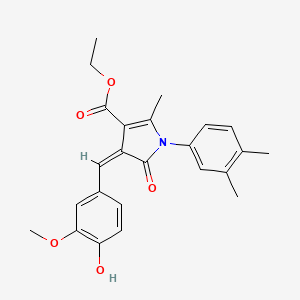
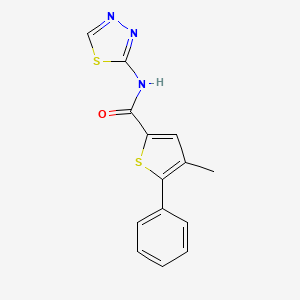

![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5207936.png)
![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5207942.png)
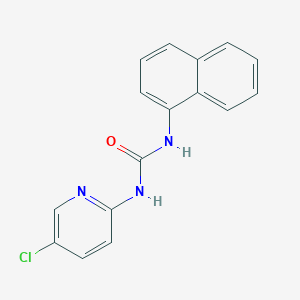

![N-(2-methoxyethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5207970.png)